![molecular formula C7H3Br2NO B13940292 5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
5,7-Dibromofuro[2,3-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromofuro[2,3-C]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with bromine atoms at the 5 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromofuro[2,3-C]pyridine typically involves the bromination of furo[2,3-C]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine reagents.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dibromofuro[2,3-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan and pyridine rings can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from substitution reactions are derivatives of this compound where the bromine atoms are replaced by other functional groups. For example, reaction with an amine would yield an amino-substituted furo[2,3-C]pyridine .
Wissenschaftliche Forschungsanwendungen
5,7-Dibromofuro[2,3-C]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically relevant molecules
Wirkmechanismus
The mechanism of action of 5,7-Dibromofuro[2,3-C]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atoms can facilitate binding interactions through halogen bonding or other non-covalent interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[3,2-C]pyridine: Another heterocyclic compound with a fused ring system, used in anticancer research.
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-C]pyridine: Similar in structure but contains a thiadiazole ring, used in aromatic nucleophilic substitution reactions.
Uniqueness
5,7-Dibromofuro[2,3-C]pyridine is unique due to the presence of both furan and pyridine rings, which confer distinct electronic properties and reactivity. The bromine atoms at specific positions also allow for targeted functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H3Br2NO |
|---|---|
Molekulargewicht |
276.91 g/mol |
IUPAC-Name |
5,7-dibromofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H3Br2NO/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-3H |
InChI-Schlüssel |
DOISPYZJXXDXRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C(N=C(C=C21)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


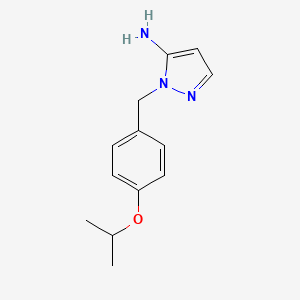
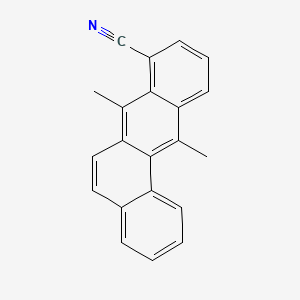
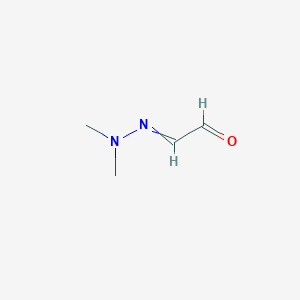
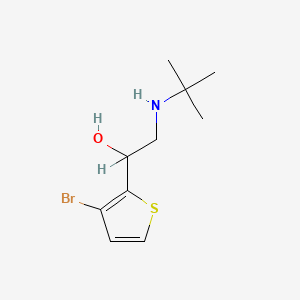
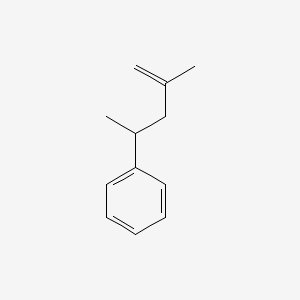
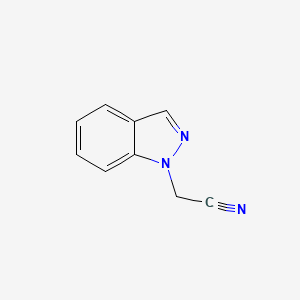


![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)



![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)
